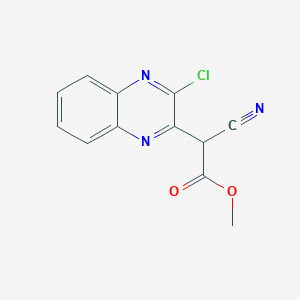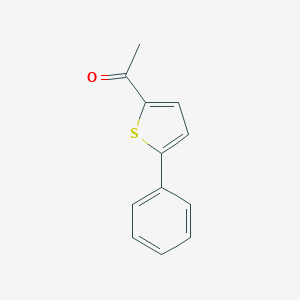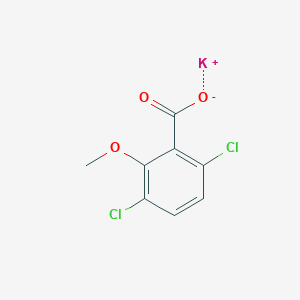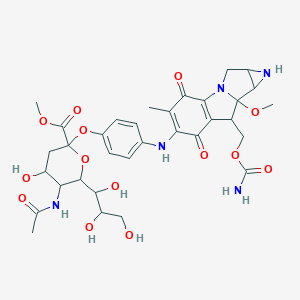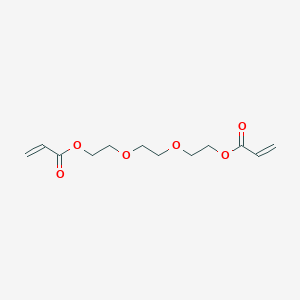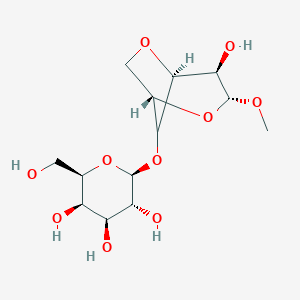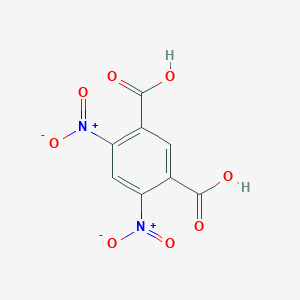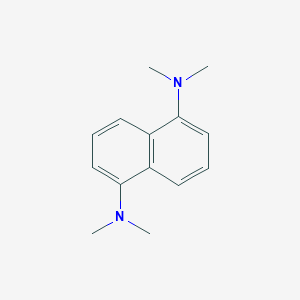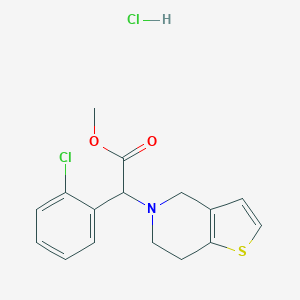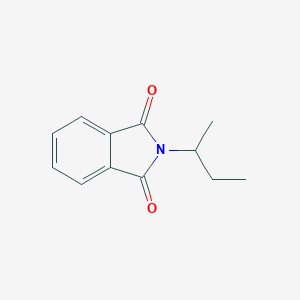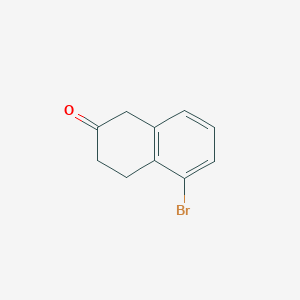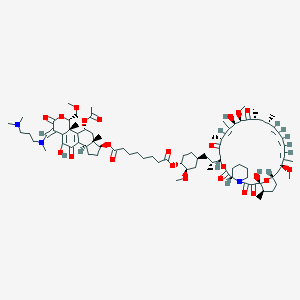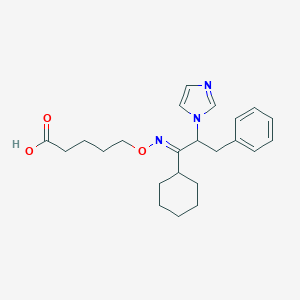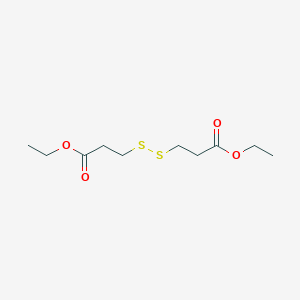
Diethyl 3,3'-dithiodipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3'-dithiodipropionate (DTDP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTDP is a sulfur-containing compound that is commonly used as a reducing agent and antioxidant. In
Applications De Recherche Scientifique
Diethyl 3,3'-dithiodipropionate has been extensively studied for its potential applications in various fields. It has been found to have antioxidant properties, making it useful in the food industry as a preservative. Diethyl 3,3'-dithiodipropionate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
Diethyl 3,3'-dithiodipropionate acts as a reducing agent by donating electrons to free radicals, thereby neutralizing them. It also has the ability to scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells. Diethyl 3,3'-dithiodipropionate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Effets Biochimiques Et Physiologiques
Diethyl 3,3'-dithiodipropionate has been found to have a number of biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. Diethyl 3,3'-dithiodipropionate has also been found to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 3,3'-dithiodipropionate has several advantages for lab experiments. It is a stable and readily available compound that is easy to synthesize. It has low toxicity and is relatively inexpensive. However, one limitation of Diethyl 3,3'-dithiodipropionate is that it has a short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on Diethyl 3,3'-dithiodipropionate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for Diethyl 3,3'-dithiodipropionate in these applications. Another area of interest is the use of Diethyl 3,3'-dithiodipropionate in the food industry as a preservative. Future research could focus on improving the stability and effectiveness of Diethyl 3,3'-dithiodipropionate as a preservative. Finally, Diethyl 3,3'-dithiodipropionate could be studied for its potential use in other applications such as cancer treatment and anti-aging therapies.
In conclusion, Diethyl 3,3'-dithiodipropionate is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases. Diethyl 3,3'-dithiodipropionate has several advantages for lab experiments, but also has limitations such as its short half-life. Future research could focus on improving the stability and effectiveness of Diethyl 3,3'-dithiodipropionate in various applications.
Méthodes De Synthèse
Diethyl 3,3'-dithiodipropionate can be synthesized by the reaction of 3-mercaptopropionic acid with diethyl sulfate in the presence of sodium hydroxide. The reaction yields Diethyl 3,3'-dithiodipropionate as a white crystalline solid with a melting point of 57-59°C.
Propriétés
Numéro CAS |
1609-40-1 |
|---|---|
Nom du produit |
Diethyl 3,3'-dithiodipropionate |
Formule moléculaire |
C10H18O4S2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
ethyl 3-[(3-ethoxy-3-oxopropyl)disulfanyl]propanoate |
InChI |
InChI=1S/C10H18O4S2/c1-3-13-9(11)5-7-15-16-8-6-10(12)14-4-2/h3-8H2,1-2H3 |
Clé InChI |
DHWICUSCZFUOKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCSSCCC(=O)OCC |
SMILES canonique |
CCOC(=O)CCSSCCC(=O)OCC |
Autres numéros CAS |
1609-40-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



